2,2-Dimethoxyacetic acid
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Overview
Description
2,2-Dimethoxyacetic acid is an organic compound belonging to the carboxylic acid family. Its molecular formula is C4H8O4, and it has a molecular weight of 120.11 g/mol . This compound is characterized by the presence of two methoxy groups attached to the second carbon of the acetic acid backbone, making it a dimethoxy derivative of acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethoxyacetic acid can be synthesized through the hydrolysis of methyl 2,2-dimethoxyacetate. The process involves dissolving methyl 2,2-dimethoxyacetate in a mixture of dioxane and water, followed by the addition of lithium hydroxide at 0°C. The mixture is then stirred at this temperature for one hour and subsequently at room temperature for ten hours . The resulting solution is acidified with hydrogen chloride, and the organic layer is extracted with diethyl ether. The solvent is then evaporated under reduced pressure to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethoxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2-Dimethoxyacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the study of metabolic pathways and enzyme reactions.
Mechanism of Action
The mechanism of action of 2,2-dimethoxyacetic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid derivative, it can participate in various biochemical reactions, including esterification, amidation, and decarboxylation. These reactions are facilitated by enzymes such as esterases and decarboxylases, which catalyze the conversion of this compound into its corresponding products.
Comparison with Similar Compounds
- Methyl 2,2-dimethoxyacetate
- Bromodimethoxyacetic acid
- Ethanedioic acid
Comparison: 2,2-Dimethoxyacetic acid is unique due to the presence of two methoxy groups, which impart distinct chemical properties compared to other similar compounds. For instance, methyl 2,2-dimethoxyacetate is an ester derivative, while bromodimethoxyacetic acid contains a bromine atom, and ethanedioic acid is a simple dicarboxylic acid. These structural differences result in varied reactivity and applications in different fields .
Properties
IUPAC Name |
2,2-dimethoxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c1-7-4(8-2)3(5)6/h4H,1-2H3,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHELOKYCCWVWFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73569-40-1 |
Source
|
Record name | 2,2-dimethoxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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